molecular formula C27H34N6O4S2 B040051 Bistratamide A CAS No. 120853-13-6

Bistratamide A

Cat. No. B040051
CAS RN: 120853-13-6
M. Wt: 570.7 g/mol
InChI Key: WNSIWZVQPOAVNY-XKYJWWAMSA-N
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Description

Bistratamide A is a natural product that is isolated from the marine cyanobacterium, Lyngbya majuscula. It is a cyclic peptide that has shown promising results in scientific research applications due to its unique mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Chemical Structure and Synthesis

  • Bistratamides E-J, discovered in the Philippines ascidian Lissoclinum bistratum, are novel cyclic hexapeptides related to Bistratamide A. Their structures, elucidated through spectral data, showed moderate cytotoxicity in HCT-116 cell line assays, highlighting their potential in cancer research (Perez & Faulkner, 2003).
  • A synthesis approach for Bistratamide H was developed using a novel fluorous protecting group, showcasing a method for efficient synthesis of such compounds (Nakamura & Takeuchi, 2006).

Biological Activity and Therapeutic Potential

  • Bistratamides M and N, isolated from Lissoclinum bistratum, exhibit moderate cytotoxicity against human tumor cell lines. These findings suggest a potential role for Bistratamide-related compounds in developing cancer therapies (Urda et al., 2017).
  • The total synthesis of Bistratamides F-I was achieved, providing a framework for further exploration of these compounds in various scientific applications, especially in drug discovery (You & Kelly, 2005).

Advanced Synthesis Techniques

  • Advanced methods in synthesizing macrolactam marine natural products, including Bistratamides, were developed. These methods improve the accessibility and potential modification of such compounds for further research and application (Nakamura & Takeuchi, 2007).

Structural Insights

  • The structure of Bistratamide A when bound to actin was resolved at a high resolution. This information is crucial for understanding its mechanism of action and potential applications in modulating G-actin polymerization, which is relevant in cancer and cytoskeletal research (Rizvi et al., 2006).

properties

CAS RN

120853-13-6

Molecular Formula

C27H34N6O4S2

Molecular Weight

570.7 g/mol

IUPAC Name

(4S,7R,8S,11S,18S)-18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),19(22)-triene-2,9,16-trione

InChI

InChI=1S/C27H34N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,13-15,17-21H,10-12H2,1-4H3,(H,28,36)(H,29,34)(H,32,35)/t14-,15+,17-,18?,19?,20-,21-/m0/s1

InChI Key

WNSIWZVQPOAVNY-XKYJWWAMSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(CS3)C(=O)N[C@H](C4=NC(CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)CC5=CC=CC=C5)C

SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C

synonyms

bistratamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bistratamide A
Reactant of Route 2
Bistratamide A
Reactant of Route 3
Bistratamide A
Reactant of Route 4
Bistratamide A
Reactant of Route 5
Bistratamide A
Reactant of Route 6
Bistratamide A

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